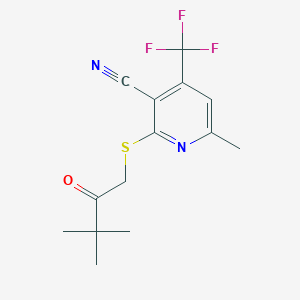

![molecular formula C15H12ClN3O3S B2511347 Ethyl 5-(5-chlorothiophene-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396711-14-0](/img/structure/B2511347.png)

Ethyl 5-(5-chlorothiophene-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves starting materials such as dichloropyridine, ethyl acetates, and hydrazine or guanidine derivatives. For instance, the synthesis of Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate uses 2,3-dichloropyridine as a starting material, undergoing hydrazinolysis and cyclization with a total yield of 43.1% . Similarly, Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate is synthesized through esterification and bromination from a pyrazolidinecarboxylate precursor . These methods suggest that the synthesis of the compound may also involve multi-step reactions including cyclization and substitution reactions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using spectroscopic techniques such as mass spectrometry, infrared spectroscopy, and NMR . The presence of substituents like chloro groups and carboxylate esters in the compound's name indicates that it likely has electron-withdrawing groups that could affect its reactivity and physical properties. The structure of related compounds has been confirmed by X-ray analysis, which could also be applicable for confirming the structure of "Ethyl 5-(5-chlorothiophene-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate" .

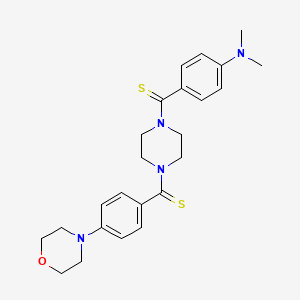

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can vary widely depending on the substituents and the heterocycle involved. For example, Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates react with various active methylene reagents to give pyran, pyridine, and pyridazine derivatives . This indicates that the compound may also participate in reactions with active methylene compounds, potentially leading to a variety of derivatives.

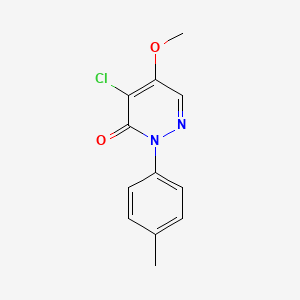

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like solubility, melting point, and stability are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups such as chloro and ester groups can increase the compound's acidity and potentially affect its solubility in organic solvents. The purity and yield of these compounds, as seen in the synthesis of Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, can reach high levels, indicating that with optimized synthesis routes, the compound could also be obtained in high purity and yield .

Scientific Research Applications

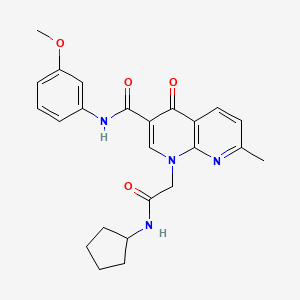

Heterocyclic Compound Synthesis

Ethyl 5-(5-chlorothiophene-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate serves as a precursor in the synthesis of a wide array of heterocyclic compounds. These include the formation of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, showcasing its reactivity and potential for creating novel fluorescent molecules and chemical classes of herbicides more active than their analogs (Yan‐Chao Wu et al., 2006). Similarly, its derivatives have been utilized to synthesize condensed pyrazoles through Pd-catalyzed cross-coupling reactions, further illustrating its utility in creating complex molecular frameworks (Eglė Arbačiauskienė et al., 2011).

Fluorophore Development

The compound's unique reactivity has also been exploited for the development of novel fluorescent molecules. For instance, certain derivatives have been found to exhibit strong fluorescence, potentially offering new avenues for their use as fluorophores in biochemical and medical research (Pei Yan et al., 2018).

Agricultural Chemistry

In agricultural chemistry, derivatives of Ethyl 5-(5-chlorothiophene-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate have shown potential as intermediates for synthesizing pesticides. This includes the production of compounds with molluscicidal properties, indicating their potential role in pest management strategies (K. El-bayouki et al., 1988).

properties

IUPAC Name |

ethyl 5-[(5-chlorothiophene-2-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O3S/c1-2-22-15(21)10-8-17-19-6-5-9(7-11(10)19)18-14(20)12-3-4-13(16)23-12/h3-8H,2H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEFLJBAVVHJOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(5-chlorothiophene-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2511265.png)

![1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2511266.png)

![[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol](/img/structure/B2511271.png)

![7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2511276.png)

![3-[(4-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2511283.png)

![methyl 4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2511287.png)